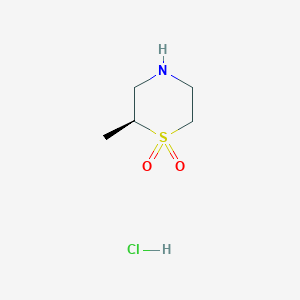

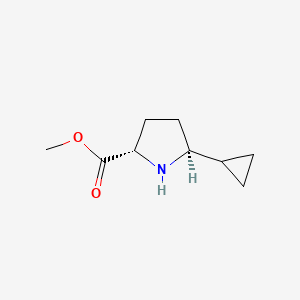

![molecular formula C23H17NO5S B3007378 Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate CAS No. 361478-92-4](/img/structure/B3007378.png)

Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate is a compound that is likely to have interesting chemical and physical properties due to its complex structure, which includes a chromene moiety, a thiophene ring, and an ester group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of rings and the introduction of substituents through various functional group transformations. For example, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates was achieved using a three-component synthetic protocol involving ethyl 3-oxohexanoate, malononitrile, and aldehydes . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-fluorophenyl compound with ammonium acetate . These methods suggest that the synthesis of this compound could also involve multi-component reactions and the use of catalysts or specific reagents to build the complex structure.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and specific unit-cell parameters . Another study reported the crystal structure of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, showing the presence of hydrogen bonds and molecular dimers . These findings suggest that the molecular structure of this compound could also exhibit interesting features such as hydrogen bonding and polymorphism.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to this compound can be diverse. For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene derivatives led to the formation of ethyl 3-phenylisothiazole-4-carboxylate . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives yielded various substituted phenyl-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives . These studies indicate that the compound may also undergo photochemical reactions and could be reactive towards nucleophilic or electrophilic agents, leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into their behavior. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were studied, showing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The thermal properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were characterized by TGA and DTA . These findings suggest that this compound may also exhibit unique photophysical and thermal properties, which could be explored for potential applications in materials science or as a sensitizer in photochemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate derivatives have been extensively studied for their synthesis and potential as therapeutic agents. These compounds are involved in the synthesis of various heterocyclic compounds which have shown promising biological activities.

Heterocyclic Compound Synthesis : This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including pyrimidines, isoxazoles, and pyrazolines. These derivatives are synthesized through reactions with different reagents, showing the versatility of the compound in organic synthesis (Ryndina et al., 2002), (Karcı & Karcı, 2012).

Antimicrobial Activity : Some derivatives synthesized from this compound have been evaluated for their antimicrobial properties. These studies highlight the potential of these compounds as antimicrobial agents, contributing to the development of new therapeutic options (Abu‐Hashem et al., 2011).

Material Science Applications

In addition to medicinal chemistry, these compounds find applications in material science, particularly in the development of dyes and polymers.

Dye Synthesis : this compound derivatives have been used in the synthesis of monoazo dyes. These dyes exhibit solvatochromic behavior and have potential applications in textile industries due to their coloring properties and fastness ratings (Iyun et al., 2015).

Electroactive Polymers : Derivatives of this compound have been investigated for their use in the synthesis of electroactive polymers. These polymers are notable for their stability and electrochemical properties, making them suitable for various electronic applications (Chahma et al., 2007).

Eigenschaften

IUPAC Name |

ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5S/c1-2-28-23(27)21-16(12-20(30-21)14-8-4-3-5-9-14)24-22(26)19-13-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENASDVESFVJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)